N-(2-methoxy-4-nitrophenyl)-N'-(1-methyl-3-phenylpropyl)urea
Overview
Description
“N-(2-methoxy-4-nitrophenyl)-N’-(1-methyl-3-phenylpropyl)urea” is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound, featuring both methoxy and nitro functional groups, suggests potential for interesting chemical reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-methoxy-4-nitrophenyl)-N’-(1-methyl-3-phenylpropyl)urea” typically involves the reaction of an appropriate isocyanate with an amine. One possible synthetic route could be:
Starting Materials: 2-methoxy-4-nitroaniline and 1-methyl-3-phenylpropyl isocyanate.
Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions.
Procedure: The 2-methoxy-4-nitroaniline is dissolved in the solvent, and the 1-methyl-3-phenylpropyl isocyanate is added dropwise. The mixture is then heated to reflux for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized for maximum efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
“N-(2-methoxy-4-nitrophenyl)-N’-(1-methyl-3-phenylpropyl)urea” can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The methoxy group can be substituted by nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid.
Substitution: Sodium hydride, alkyl halides, various nucleophiles.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: 2-methoxy-4-aminophenyl derivative.
Substitution: Various substituted phenyl derivatives.
Hydrolysis: Corresponding amine and isocyanate derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of “N-(2-methoxy-4-nitrophenyl)-N’-(1-methyl-3-phenylpropyl)urea” would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, inhibiting or modulating their activity. The presence of the nitro and methoxy groups could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyphenyl)-N’-(1-methyl-3-phenylpropyl)urea: Lacks the nitro group, potentially altering its reactivity and applications.
N-(4-nitrophenyl)-N’-(1-methyl-3-phenylpropyl)urea: Lacks the methoxy group, which could affect its chemical properties and biological activity.
N-(2-methoxy-4-nitrophenyl)-N’-(phenylpropyl)urea: Lacks the methyl group on the propyl chain, which might influence its steric interactions and overall reactivity.
Uniqueness
The combination of the methoxy and nitro groups in “N-(2-methoxy-4-nitrophenyl)-N’-(1-methyl-3-phenylpropyl)urea” makes it unique compared to its analogs
Properties
IUPAC Name |
1-(2-methoxy-4-nitrophenyl)-3-(4-phenylbutan-2-yl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-13(8-9-14-6-4-3-5-7-14)19-18(22)20-16-11-10-15(21(23)24)12-17(16)25-2/h3-7,10-13H,8-9H2,1-2H3,(H2,19,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZAYFLRWHMDGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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